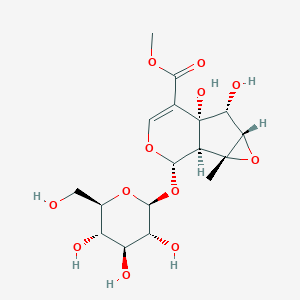

Sesamoside

Description

Properties

IUPAC Name |

methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,12+,14+,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVXEPPPQBLGMQ-HISQCTEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@@H](OC=C([C@]3([C@@H]([C@@H]1O2)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922430 | |

| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117479-87-5 | |

| Record name | Sesamoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117479875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESAMOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2S45L3ZVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Sesamoside: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesamoside is an iridoid glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from medicinal plants such as Lamiophlomis rotata and Phlomoides younghushandii, this compound has demonstrated notable anti-inflammatory, analgesic, and anti-hypoxic properties in preclinical studies. Its mechanism of action often involves the modulation of key signaling pathways implicated in inflammation and cellular stress responses. This technical guide provides a comprehensive overview of the chemical structure of this compound, a summary of its biological activities with available quantitative data, and detailed experimental protocols for its isolation, characterization, and biological evaluation.

Chemical Structure and Properties

This compound is characterized by a complex iridoid core structure linked to a glucose moiety. Its systematic chemical identification is crucial for standardization and further research.

| Property | Data | Reference |

| IUPAC Name | methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate | [1] |

| Molecular Formula | C₁₇H₂₄O₁₂ | [2] |

| Molecular Weight | 420.37 g/mol | [1] |

| CAS Number | 117479-87-5 | [2] |

| Canonical SMILES | CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O | [1] |

| InChIKey | XZVXEPPPQBLGMQ-WDYLJISYSA-N | [1] |

| Chemical Family | Iridoid Glycoside | [2][3] |

Spectroscopic Data:

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The 13C NMR spectral data is available in public databases, providing a reference for the identification of this compound.[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models.[2] A key mechanism underlying this activity is the inhibition of pro-inflammatory signaling pathways.

Signaling Pathway: NF-κB/MAPK

In a model of septic shock induced by lipopolysaccharide (LPS), this compound was found to inhibit the NF-κB/MAPK signaling pathway. This inhibition leads to a reduction in the production of several pro-inflammatory cytokines.[4]

Figure 1. this compound's inhibition of the NF-κB/MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Effects:

| Assay | Model | Treatment | Result | Reference |

| Cytotoxicity | RAW 264.7 Macrophages | This compound | IC₅₀: 246.4 µM | [4] |

| Cytokine Production | LPS-stimulated RAW 264.7 cells | This compound | Dose-dependent reduction of TNF-α, IL-6, IL-1β, iNOS, and NO | [4] |

| In vivo Sepsis Model | LPS-induced septic shock in mice | This compound | Significant reduction in pro-inflammatory cytokines in spleen tissue | [4] |

Analgesic Activity

The iridoid glycosides from Lamiophlomis rotata, including this compound, have been traditionally used for pain relief.[2] Experimental studies have confirmed the antinociceptive properties of extracts containing these compounds.

Anti-hypoxic and Neuroprotective Effects

Recent studies have explored the potential of this compound in mitigating the effects of hypoxia. Network pharmacology approaches have suggested that its anti-hypoxic mechanism may involve the regulation of inflammatory and metabolic pathways. While direct neuroprotective studies on this compound are emerging, related compounds from sesame have shown promise in protecting against neuronal damage.

Experimental Protocols

This section provides an overview of methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the dried aerial parts or rhizomes of Lamiophlomis rotata.

Workflow for Isolation and Purification:

Figure 2. General workflow for the isolation and purification of this compound.

Detailed Protocol Outline:

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically 70-80% ethanol or methanol, at room temperature for an extended period.[5]

-

Preliminary Purification: The resulting crude extract is subjected to column chromatography using macroporous adsorbent resins or silica gel to separate fractions based on polarity.[5]

-

Fine Purification: Fractions enriched with iridoid glycosides are further purified using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[6]

-

Structural Characterization: The purity and structure of the isolated compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][7]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Assay: A preliminary MTT or CCK-8 assay is performed to determine the non-toxic concentration range of this compound.

-

NO Production Assay:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-

After 24 hours of incubation, the supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of this compound by measuring its ability to reduce pain-induced abdominal constrictions.

Methodology:

-

Animal Model: Male Swiss albino mice are used and fasted overnight with free access to water.

-

Drug Administration: Animals are divided into groups and orally or intraperitoneally administered with vehicle, a standard analgesic drug (e.g., aspirin), or different doses of this compound.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

-

Observation: The number of abdominal writhes (stretching of the hind limbs and contraction of the abdominal muscles) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties and emerging evidence for its analgesic and anti-hypoxic activities. Its mechanism of action, particularly the inhibition of the NF-κB/MAPK pathway, provides a solid foundation for its potential therapeutic applications. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the pharmacological profile of this compound and explore its potential as a lead compound in drug development programs. Further studies are warranted to fully elucidate its mechanisms of action in different disease models and to establish its safety and efficacy in clinical settings.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01050B [pubs.rsc.org]

- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The total iridoid glycoside extract of Lamiophlomis rotata Kudo induces M2 macrophage polarization to accelerate wound healing by RAS/ p38 MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and identification of hemostatic ingredients from Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Sesamoside: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamoside, an iridoid glucoside, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a detailed overview of the natural sources of this compound, the history of its discovery and structural elucidation, comprehensive experimental protocols for its isolation and characterization, and an in-depth look at its modulation of key signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Lamiaceae and Pedaliaceae families. While its presence is noted in several plants, the concentration can vary significantly.

Primary Natural Sources:

-

Sesamum indicum L. (Sesame): A well-known oilseed crop, sesame seeds are a source of various lignans and related compounds. While this compound is present, its concentration is generally lower compared to other lignans like sesamin and sesamolin[1][2][3].

-

Phlomis Species: Several species within the Phlomis genus, commonly known as Jerusalem sage, are rich sources of iridoid glycosides, including this compound. Documented species include:

-

Lamium garganicum L.: This species of flowering plant in the mint family has also been identified as a natural source of this compound[6].

-

Pedicularis muscicola Maxim.: A species of lousewort, this plant has been reported to contain this compound.

Quantitative Data:

| Compound | Plant Source | Plant Part | Concentration Range (mg/g of seed) | Reference |

| Sesamin | Sesamum indicum | Seeds | 1.11 - 9.41 | [1] |

| Sesamolin | Sesamum indicum | Seeds | 0.20 - 3.35 | [1] |

| This compound | Sesamum indicum | Seeds | Data not available | |

| This compound | Phlomis spp. | Aerial Parts/Roots | Data not available | |

| This compound | Lamium garganicum | Aerial Parts | Data not available |

Discovery and Structural Elucidation

The precise first report of the discovery and structural elucidation of this compound is not prominently documented in readily accessible scientific literature. It is often cited in studies focusing on the phytochemical analysis of various plant species, particularly within the Phlomis genus, where its structure has been confirmed through modern spectroscopic techniques.

The structural identification of this compound has been accomplished through a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the carbon-hydrogen framework and the connectivity of the molecule.

-

2D-NMR Techniques (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons, confirming the final structure.

The elucidated structure of this compound is that of an iridoid glucoside, characterized by a core iridoid skeleton attached to a glucose molecule.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process that leverages chromatographic techniques. The following is a generalized protocol based on methodologies reported for the isolation of iridoid glycosides from Phlomis species.

1. Preparation of Plant Material:

-

The aerial parts or roots of the plant (e.g., Phlomis umbrosa) are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

3. Solvent Partitioning:

-

The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to remove non-polar and moderately polar compounds. The aqueous layer, containing the more polar glycosides, is retained.

4. Column Chromatography:

-

Silica Gel Chromatography: The concentrated aqueous extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of CHCl₃ and MeOH and gradually increasing the proportion of MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound, as identified by TLC, are further purified using preparative HPLC on a reversed-phase column (e.g., C18). A common mobile phase is a gradient of acetonitrile (ACN) and water.

5. Characterization:

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

The structure of the purified compound is then elucidated using spectroscopic methods as described in the "Discovery and Structural Elucidation" section.

Experimental Workflow for this compound Isolation

Biological Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of inflammatory genes.

Recent studies have demonstrated that this compound can inhibit this pathway. It has been shown to restrict the nuclear localization of the p65 subunit of NF-κB and inhibit the phosphorylation of upstream kinases ERK and JNK[6]. This action effectively blocks the inflammatory cascade.

This compound's Inhibition of the NF-κB Pathway

Putative Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.

While direct evidence for the activation of the Nrf2 pathway by this compound is currently limited, other lignans from sesame, such as sesamol, have been shown to upregulate this pathway. It is hypothesized that this compound may act similarly, promoting the dissociation of Nrf2 from Keap1 and initiating the antioxidant response. Further research is needed to confirm this mechanism for this compound.

Hypothesized Nrf2 Pathway Activation by this compound

Conclusion

This compound is a promising iridoid glucoside with demonstrated anti-inflammatory properties and potential antioxidant activity. Its natural occurrence in several plant families, particularly Phlomis species, makes it an accessible target for natural product research. While the foundational knowledge of its chemistry and biological activity is established, further research is required to quantify its presence in various natural sources, fully elucidate its discovery history, and confirm its mechanism of action on the Nrf2 pathway. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. [Chemical constituents from rhizome of Phlomis umbrosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC analysis of sesaminol glucosides in sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antioxidant responsive element. Activation by oxidative stress and identification of the DNA consensus sequence required for functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phlorigidosides A-C, iridoid glucosides from Phlomis rigida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Sesamoside in Sesamum indicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamum indicum L., commonly known as sesame, is a globally cultivated oilseed crop valued for its nutritional and medicinal properties. Beyond its well-known lignans, such as sesamin and sesamolin, sesame produces a diverse array of secondary metabolites, including iridoids. Sesamoside, an iridoid glucoside found in sesame leaves, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Sesamum indicum, integrating available quantitative data, detailed experimental protocols, and visual representations of the biochemical processes. While the complete pathway is yet to be fully elucidated, this document synthesizes existing knowledge on iridoid biosynthesis to propose a putative pathway for this compound.

Core Biosynthesis Pathway of Iridoids and the Putative Pathway of this compound

The biosynthesis of iridoids originates from the methylerythritol phosphate (MEP) pathway, which produces the universal precursor for monoterpenoids, geranyl pyrophosphate (GPP). The formation of the characteristic iridoid skeleton involves a series of enzymatic reactions, including oxidation, cyclization, and glycosylation. Although the specific enzymes for this compound biosynthesis in Sesamum indicum have not been fully characterized, a putative pathway can be constructed based on the general iridoid biosynthetic pathway and the co-occurrence of other iridoids in sesame.

The initial steps are believed to involve the conversion of GPP to the iridoid scaffold, nepetalactol. This is followed by a series of modifications, including hydroxylation, oxidation, and glycosylation, to yield this compound and other related iridoids found in sesame, such as lamalbid and shanzhiside methyl ester.

Putative Biosynthesis Pathway of this compound

Caption: Putative biosynthetic pathway of this compound in Sesamum indicum.

Quantitative Data on Iridoid Content

Studies have quantified the accumulation of this compound and other iridoids in the leaves of Sesamum indicum at different growth stages. This data is crucial for understanding the regulation of the biosynthetic pathway and for optimizing harvesting times for maximum yield of the target compounds.

Table 1: Iridoid Content in Young Sesame Leaves at Different Growth Stages (% of Dry Weight) [1][2]

| Growth Stage | Plant Height (cm) | This compound (%) | Lamalbid (%) | Shanzhiside methyl ester (%) |

| 1 | 30-70 | 0.38 - 0.87 | 0.29 - 1.75 | 0.04 - 1.07 |

| 4 | 74.5 ± 9.7 | Data not available | Data not available | Data not available |

Note: The available data provides a range of content in young leaves and does not specify the exact growth stage for each value within the range.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires robust experimental methodologies for the extraction, identification, and quantification of iridoids, as well as for the characterization of the involved enzymes.

Extraction and Quantification of Iridoids from Sesamum indicum Leaves

This protocol outlines a general procedure for the extraction and analysis of iridoids, including this compound, from sesame leaf tissue.

a. Sample Preparation and Extraction:

-

Harvest fresh young leaves of Sesamum indicum.

-

Immediately freeze the leaves in liquid nitrogen and lyophilize to a constant dry weight.

-

Grind the dried leaves into a fine powder.

-

Accurately weigh approximately 100 mg of the powdered leaf tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol to the tube.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 12,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process (steps 5-8) twice more with the remaining plant material.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of 50% methanol for analysis.

b. HPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Analysis Mode: Full scan and product ion scan (MS/MS) for identification and selected reaction monitoring (SRM) for quantification.

-

-

Quantification:

-

Prepare a calibration curve using an authentic standard of this compound.

-

Quantify the amount of this compound in the plant extracts by comparing the peak area to the calibration curve.

-

In Vitro Enzyme Assays for Key Biosynthetic Steps

To identify and characterize the enzymes involved in this compound biosynthesis, in vitro assays using recombinant enzymes are essential. The following provides a general workflow for such an assay, which would need to be adapted for specific enzymes as they are identified.

Caption: General workflow for in vitro enzyme assays.

Regulation of this compound Biosynthesis

The biosynthesis of iridoids is a tightly regulated process, influenced by developmental stage, tissue type, and environmental stimuli. While specific regulatory mechanisms for this compound biosynthesis in Sesamum indicum are not yet known, general principles of iridoid regulation likely apply.

-

Transcriptional Regulation: The expression of biosynthetic genes is a key control point. Transcription factors from families such as WRKY, MYB, and bHLH are known to regulate terpenoid biosynthesis in other plants and may play a role in controlling the expression of genes in the this compound pathway.

-

Developmental and Tissue-Specific Regulation: The accumulation of this compound primarily in the leaves and its variation with plant age suggest that its biosynthesis is under strict developmental control.

-

Elicitor-Induced Biosynthesis: In other plant systems, the production of secondary metabolites, including iridoids, can be induced by elicitors such as methyl jasmonate (MeJA). This suggests that this compound may play a role in the plant's defense response.

Conclusion and Future Perspectives

This technical guide has summarized the current knowledge regarding the biosynthesis of this compound in Sesamum indicum. While a putative pathway has been proposed based on the general principles of iridoid biosynthesis, further research is required to fully elucidate the specific enzymatic steps and regulatory mechanisms. The identification and characterization of the enzymes involved will be crucial for understanding the complete pathway and for potential metabolic engineering efforts to enhance the production of this compound. The provided experimental protocols offer a foundation for researchers to further investigate this intriguing biosynthetic pathway. Future studies employing transcriptomics, proteomics, and metabolomics will undoubtedly shed more light on the intricate network governing the production of this and other valuable secondary metabolites in sesame.

References

Physicochemical properties of Sesamoside

An In-depth Technical Guide on the Physicochemical Properties and Biological Activities of Sesamoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an iridoid glycoside primarily isolated from Lamiophlomis rotata, has garnered significant attention in the scientific community for its notable analgesic, anti-inflammatory, and anti-hypoxic properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, its biological activities, and the underlying molecular mechanisms. Detailed experimental protocols for its extraction, quantification, and biological evaluation are presented, along with visualizations of its key signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for research and development purposes. These properties have been compiled from various chemical databases and scientific literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₄O₁₂ | [1] |

| Molecular Weight | 420.37 g/mol | [1] |

| Exact Mass | 420.12677620 Da | [1] |

| CAS Number | 117479-87-5 | [1] |

| IUPAC Name | methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate | [1] |

| Synonyms | This compound, Q2S45L3ZVB, CHEMBL2048637 | [1] |

| Solubility | Soluble in DMSO (84 mg/mL) and Methanol.[2] | |

| Purity | Commercially available with purity >98% (HPLC) | [3] |

| Botanical Source | Lamiophlomis rotata, Phlomis mongolica | [1][3] |

Spectral Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data for this compound has been reported, providing key insights into its carbon skeleton. The chemical shifts are indicative of the iridoid glycoside structure.

-

¹³C NMR (in CD₃OD): Chemical shifts have been cataloged in spectral databases.[4]

While specific ¹H NMR data is not detailed here, the general approach involves analyzing the chemical shifts, coupling constants, and signal multiplicities to assign protons to the molecular structure, a standard procedure for compounds of this class.[5][6]

2.2. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[1][7]

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic of its iridoid glycoside structure.[8][9]

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory and anti-hypoxic activities.

3.1. Anti-inflammatory and Analgesic Effects

This compound has demonstrated significant anti-inflammatory and analgesic properties in animal studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] The mechanism underlying these effects involves the inhibition of key inflammatory signaling pathways.

3.2. Anti-hypoxic Effects

Recent studies using network pharmacology have elucidated the anti-hypoxic mechanism of this compound. It is suggested that this compound exerts its anti-hypoxic effects by mitigating excessive immune responses and inhibiting the activation of inflammatory factors.[11] A crucial target in this mechanism is Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), which plays a role in regulating oxidative stress and inflammation.[11][12]

Signaling Pathways

This compound modulates specific signaling pathways to exert its biological effects. The primary pathways identified are the NF-κB/MAPK and the AKR1B1-related pathways.

4.1. Inhibition of the NF-κB/MAPK Signaling Pathway

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK and JNK, which are key components of the MAPK pathway.[10] This, in turn, downregulates the expression of NLRP3 and the p65 subunit of NF-κB, leading to a reduction in the systemic inflammatory response.[10]

Caption: this compound inhibits the NF-κB/MAPK signaling pathway.

4.2. Modulation of the AKR1B1 Pathway in Hypoxia

Network pharmacology studies have identified AKR1B1 as a key target of this compound in its response to hypoxia. This compound is believed to exert its anti-hypoxic effects by regulating AKR1B1, which is involved in glucose metabolism, oxidative stress, and inflammation.[11]

Caption: this compound's anti-hypoxic effect via AKR1B1 regulation.

Experimental Protocols

5.1. Extraction and Isolation of this compound from Lamiophlomis rotata

A common method for the extraction and isolation of iridoid glycosides, including this compound, from Lamiophlomis rotata involves the following steps:

-

Extraction: The plant material is refluxed with 70% ethanol. The solvent is then removed under reduced pressure.[13]

-

Purification: The resulting residue is adsorbed and purified using polyamide resin chromatography. The 85% ethanolic elution is collected.[13]

-

Further Separation: A rapid chromatographic method using a methanol-water gradient elution can be employed to separate the iridoid glycosides.[7] The fractions containing this compound are collected and dried.

Caption: Workflow for the extraction and isolation of this compound.

5.2. Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

-

System: HPLC combined with a Photodiode Array (PDA) and Mass Spectrometry (MS) detector.[7]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with methanol and water is effective for separation.[7]

-

Detection: The eluent is monitored by PDA and MS for identification and quantification.[7]

5.3. In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

-

Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS).

-

Analysis: The production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the cell culture supernatant is measured using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for cytokines).[14][15]

5.4. In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

-

Animal Model: Wistar rats are commonly used.

-

Grouping: Animals are divided into control, standard drug (e.g., Indomethacin), and this compound-treated groups.[16]

-

Administration: this compound is administered orally at different doses.

-

Induction of Edema: Carrageenan is injected into the subplantar region of the rat's hind paw.[16]

-

Measurement: The paw volume is measured at different time intervals after carrageenan injection to determine the percentage of edema inhibition.[16]

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant therapeutic potential, particularly in the realms of inflammation and hypoxia-related conditions. Its mechanism of action, involving the modulation of the NF-κB/MAPK and AKR1B1 signaling pathways, provides a solid basis for further preclinical and clinical investigations. The detailed methodologies presented in this guide are intended to support and streamline future research efforts aimed at harnessing the full therapeutic potential of this compound.

References

- 1. This compound | C17H24O12 | CID 3082856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of methanol-soluble compounds in sesame and evaluation of antioxidant potential of its lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorlab.com [biorlab.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scielo.br [scielo.br]

- 6. scispace.com [scispace.com]

- 7. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Infrared spectroscopic characterization of sesamin, a dietary lignan natural product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Anti-Hypoxic Mechanism of this compound Determined Using Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of aldo‐keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The total polyphenolic glycoside extract of Lamiophlomis rotata ameliorates hepatic fibrosis through apoptosis by TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and evaluation of anti-Inflammatory properties of aqueous components extracted from sesame (Sesamum Indicum) oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory and Antioxidant Activities of the Nonlipid (Aqueous) Components of Sesame Oil: Potential Use in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antinociceptive and Anti-Inflammatory Activities of the Sesame Oil and Sesamin - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Sesamoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sesamoside, an iridoid glucoside with significant therapeutic potential, presents a critical challenge in drug development and formulation: its solubility. This technical guide addresses the current state of knowledge regarding the solubility of this compound in various organic solvents. Despite a comprehensive review of scientific literature, specific quantitative solubility data for this compound remains elusive. This document, therefore, provides a foundational understanding based on the physicochemical properties of iridoid glycosides, offers solubility data for structurally related compounds found in Sesamum indicum, and presents a detailed experimental protocol for determining this compound solubility. This guide aims to equip researchers with the necessary information to approach formulation and experimental design involving this compound effectively.

Understanding this compound and its Solubility Profile

This compound is a complex natural compound belonging to the iridoid glucoside class. Its structure, characterized by a fused cyclopentanopyran ring system and a glucose moiety, dictates its solubility behavior. Generally, the presence of the polar sugar group enhances water solubility.[1] However, for many applications in research and pharmaceutical development, solubility in organic solvents is paramount for processes such as extraction, purification, and the preparation of stock solutions for in vitro and in vivo studies.

Qualitative Solubility Insights for Iridoid Glycosides:

Iridoid glycosides, as a class, tend to be more soluble in polar solvents. Liquid-liquid partitioning is a common method for their separation, utilizing solvents like ethanol, methanol, ethyl acetate, and water.[1] Methanol and aqueous methanol are frequently employed for the initial extraction of glycosides from plant material.[2] While these observations provide a general guideline, empirical determination of this compound's solubility in a range of organic solvents is crucial for precise experimental control and formulation development.

Solubility of Related Compounds from Sesamum indicum

In the absence of direct quantitative data for this compound, examining the solubility of other bioactive lignans present in sesame—sesamin, sesamol, and sesamolin—can provide a valuable point of reference. It is critical to note that these compounds are structurally distinct from this compound and their solubility characteristics should not be directly extrapolated.

| Compound | Solvent | Solubility (mg/mL) |

| Sesamin | Ethanol | ~ 0.5[3] |

| Dimethyl Sulfoxide (DMSO) | ~ 12[3] | |

| Dimethylformamide (DMF) | ~ 33[3] | |

| Sesamol | Ethanol | ~ 30[4] |

| Dimethyl Sulfoxide (DMSO) | ~ 30[4] | |

| Dimethylformamide (DMF) | ~ 30[4] | |

| Sesamolin | Ethanol | ~ 0.5[5] |

| Dimethyl Sulfoxide (DMSO) | ~ 12[5] | |

| Dimethylformamide (DMF) | ~ 30[5] |

Note: This data is for related lignans and not for this compound. The solubility was measured at an unspecified temperature.

Experimental Protocol for Determining this compound Solubility

To address the existing data gap, a robust and standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, chloroform)

-

Scintillation vials or sealed flasks

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Validated analytical method for this compound quantification

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and related experimental design, the following diagrams are provided.

Caption: A flowchart of the shake-flask method for solubility determination.

References

- 1. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stability of Sesamoside Under Varying pH and Temperature Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamoside, an iridoid glycoside found in several plant species including Phlomis mongolica, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound intended for pharmaceutical or nutraceutical development, a thorough understanding of its chemical stability is paramount. This technical guide provides an in-depth analysis of the stability of this compound under various pH and temperature conditions. The information presented herein is critical for formulation development, establishing appropriate storage conditions, and ensuring the efficacy and safety of this compound-containing products.

Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperatures and a wide range of pH values.[3][4]

While specific quantitative stability data for this compound is not extensively available in the public domain, this guide draws upon established methodologies for the stability testing of structurally related iridoid glycosides to provide a comprehensive framework for assessing this compound's stability profile.

Experimental Protocols

The following protocols are adapted from established methods for the stability assessment of iridoid glycosides and are recommended for evaluating the stability of this compound.

pH-Dependent Stability Assessment

This protocol outlines the procedure to determine the stability of this compound across a range of pH values.

a) Materials:

-

This compound reference standard

-

Buffer solutions:

-

pH 2.0 (0.1 M HCl)

-

pH 4.0 (Acetate buffer)

-

pH 7.0 (Phosphate buffer)

-

pH 9.0 (Borate buffer)

-

pH 12.0 (0.1 M NaOH)

-

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Constant temperature incubator or water bath

b) Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Dilute the stock solution with each buffer to achieve a final concentration suitable for HPLC analysis.

-

Incubate the buffered solutions at a constant temperature (e.g., 37°C or 50°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Immediately neutralize the acidic and basic samples and dilute with the mobile phase to stop further degradation.

-

Analyze the samples by a validated stability-indicating HPLC method.

Temperature-Dependent Stability Assessment

This protocol is designed to evaluate the impact of temperature on the stability of this compound.

a) Materials:

-

This compound reference standard

-

Solvent (e.g., water or a specific buffer in which this compound is found to be most stable)

-

Temperature-controlled ovens or incubators

b) Procedure:

-

Prepare a solution of this compound in the chosen solvent.

-

Aliquot the solution into sealed vials to prevent evaporation.

-

Expose the vials to a range of temperatures (e.g., 40°C, 60°C, 80°C).

-

Withdraw vials at specified time points.

-

Cool the samples to room temperature and dilute with the mobile phase for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate the intact drug from its degradation products. A typical method for the analysis of iridoid glycosides is described below.

a) Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

b) Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Stability of this compound under Varying pH Conditions at [Temperature]°C

| pH | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |

| 2.0 | 0 | 100 | 0 |

| 2 | |||

| ... | |||

| 72 | |||

| 4.0 | 0 | 100 | 0 |

| 2 | |||

| ... | |||

| 72 | |||

| 7.0 | 0 | 100 | 0 |

| 2 | |||

| ... | |||

| 72 | |||

| 9.0 | 0 | 100 | 0 |

| 2 | |||

| ... | |||

| 72 | |||

| 12.0 | 0 | 100 | 0 |

| 2 | |||

| ... | |||

| 72 |

Table 2: Stability of this compound under Varying Temperature Conditions at pH [pH value]

| Temperature (°C) | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |

| 40 | 0 | 100 | 0 |

| 24 | |||

| ... | |||

| 168 | |||

| 60 | 0 | 100 | 0 |

| 24 | |||

| ... | |||

| 168 | |||

| 80 | 0 | 100 | 0 |

| 24 | |||

| ... | |||

| 168 |

Visualization of Experimental Workflow and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability testing and a hypothetical degradation pathway for this compound.

References

Spectroscopic and Mechanistic Insights into Sesamoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sesamoside, a naturally occurring iridoid glucoside. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and visualizes key signaling pathways associated with this compound's biological activity.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound. This information is critical for the identification, characterization, and quality control of this compound. The data presented is compiled from peer-reviewed literature and spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.14 | d | 6.4 |

| 3 | 6.27 | s | |

| 4 | 3.23 | m | |

| 5 | 4.01 | d | 4.5 |

| 6 | 3.85 | dd | 4.5, 2.0 |

| 7 | 2.05 | m | |

| 8 | 1.85 | m | |

| 9 | 4.63 | d | 8.0 |

| 10 | 1.15 | s | |

| 1' | 4.68 | d | 7.8 |

| 2' | 3.20 | m | |

| 3' | 3.38 | m | |

| 4' | 3.28 | m | |

| 5' | 3.35 | m | |

| 6'a | 3.88 | dd | 12.0, 2.2 |

| 6'b | 3.68 | dd | 12.0, 5.8 |

| OCH₃ | 3.75 | s |

Data adapted from Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 94.5 |

| 3 | 142.1 |

| 4 | 104.2 |

| 5 | 78.9 |

| 6 | 84.1 |

| 7 | 45.2 |

| 8 | 42.9 |

| 9 | 98.6 |

| 10 | 22.8 |

| 11 | 168.5 |

| OCH₃ | 51.8 |

| 1' | 100.2 |

| 2' | 74.8 |

| 3' | 77.9 |

| 4' | 71.6 |

| 5' | 78.2 |

| 6' | 62.8 |

Data obtained from SpectraBase, citing Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071 and Kasai, R., et al., Phytochem. 1994, 36(4), 967-970.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are indicative of its structural features.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl groups) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (ester) |

| ~1640 | C=C stretch (alkene) |

| ~1070 | C-O stretch (glycosidic linkage, alcohols, ethers) |

Data attributed to Boros, C.A. & Stermitz, F.R., J. Nat. Prod. 1990, 53(5), 1055-1071.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z | Interpretation |

| [M+Na]⁺ | 443.116 | Sodium adduct of this compound |

| [M+H]⁺ | 421.134 | Protonated molecule |

| [M-H]⁻ | 419.120 | Deprotonated molecule |

Molecular Formula: C₁₇H₂₄O₁₂. Exact Mass: 420.127. Molecular Weight: 420.37.[2] Fragmentation data would be dependent on the specific ionization technique and collision energy used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For the exact experimental conditions used for this compound, it is recommended to consult the original research articles cited.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz for ¹H NMR).

-

Sample Preparation : A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR : A one-dimensional carbon NMR experiment, often with proton decoupling, is performed. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

2D NMR : To aid in structural elucidation, various two-dimensional NMR experiments can be conducted, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : The solid this compound sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition : The sample is placed in the IR beam path, and the spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC).

-

Sample Introduction : The sample, dissolved in a suitable solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer. For complex mixtures, HPLC is used to separate the components before they enter the mass spectrometer.

-

Ionization : A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is typically used for natural products like this compound to minimize fragmentation and observe the molecular ion.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap).

-

Tandem MS (MS/MS) : To obtain structural information, the molecular ion of interest can be selected and subjected to fragmentation by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to provide insights into the molecule's structure.

Signaling Pathway Visualizations

Recent research has highlighted the biological activities of this compound, particularly its anti-inflammatory and anti-hypoxic effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

References

Quantum Chemical Analysis of Sesamoside's Antioxidant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamoside, a furofuran lignan glucoside found in sesame seeds and oil, has garnered interest for its potential health benefits, including its antioxidant properties. Understanding the mechanisms by which this compound neutralizes free radicals is crucial for its development as a therapeutic agent. Quantum chemical calculations provide a powerful theoretical framework to elucidate these mechanisms at the molecular level.

While specific experimental quantum chemical data for this compound is limited in publicly available literature, this guide outlines the established computational methodologies and expected outcomes based on the analysis of its aglycone, sesamol, and other structurally related lignans. This document serves as a comprehensive technical guide for researchers seeking to perform or interpret quantum chemical analyses of this compound's antioxidant activity.

Quantum Chemical Methodology

The investigation of antioxidant mechanisms through computational chemistry predominantly employs Density Functional Theory (DFT). This approach offers a good balance between accuracy and computational cost for molecules of this size.

Computational Details:

-

Software: Gaussian 16 is a widely used software package for such calculations.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for studying organic molecules and their reactivity. Other functionals like M06-2X can also be employed, particularly for non-covalent interactions.

-

Basis Set: The 6-311++G(d,p) basis set is typically used to provide a good description of the electronic structure, including diffuse functions (++) for anions and polarization functions (d,p) for accurately describing bonding.

-

Solvation Model: To simulate the effect of different biological environments, calculations are often performed in the gas phase and in various solvents (e.g., water, ethanol) using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

-

Geometry Optimization and Frequency Calculations: The molecular geometries of this compound and its radical species are optimized to find the lowest energy structures. Frequency calculations are then performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies).

Mechanisms of Antioxidant Activity

The primary mechanisms by which phenolic compounds like this compound exert their antioxidant activity are:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The key thermodynamic parameter for this mechanism is the Bond Dissociation Enthalpy (BDE) . A lower BDE indicates a greater ease of hydrogen donation.

-

Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The initial step is governed by the Ionization Potential (IP) .

-

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. This mechanism is described by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) .

Sesamoside: A Technical Guide to its Classification as an Iridoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of sesamoside, focusing on its chemical structure, biosynthesis, and biological activities to firmly establish its classification as an iridoid glycoside. It is intended to be a comprehensive resource, incorporating quantitative data, experimental methodologies, and pathway visualizations to support research and development efforts.

Introduction to Iridoid Glycosides

Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system.[1] These compounds are biosynthetically derived from the universal C10 precursor, geranyl pyrophosphate (GPP).[2][3] In nature, they are predominantly found in plants as glycosides, most commonly linked to a glucose molecule, and are referred to as iridoid glycosides.[1][4] These molecules play a crucial role in plant defense mechanisms and are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[2] The core chemical scaffold of iridoids is formed through the cyclization of 8-oxogeranial, a key intermediate in their biosynthetic pathway.[1][5]

This compound: Chemical Profile and Classification

This compound is a natural compound that has been isolated from various plants, including Phlomoides younghusbandii and Sesamum indicum (sesame) seedlings.[6][7] Its chemical structure and properties firmly place it within the iridoid glycoside family.

Structural Elucidation

The classification of this compound as an iridoid glycoside is primarily based on its distinct chemical structure. The molecule consists of a core iridoid aglycone attached to a β-D-glucopyranosyl moiety (a glucose sugar) via a glycosidic bond.[7] The systematic name, methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate, and its synonyms like Oxireno[1][8]cyclopenta[1,2-c]pyran-5-carboxylic acid derivative, confirm the presence of the characteristic fused cyclopentane and pyran rings.[9][10]

Caption: Logical workflow for the classification of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below, providing key identifiers and computed properties for research applications.

| Property | Value | Reference |

| CAS Number | 117479-87-5 | [9][11] |

| Molecular Formula | C₁₇H₂₄O₁₂ | [9][10] |

| Molecular Weight | 420.4 g/mol | [9][11] |

| IUPAC Name | methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene-7-carboxylate | [9] |

| Canonical SMILES | C[C@@]12[C@H]3--INVALID-LINK--O)O)C(=O)OC">C@@HO[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [11] |

| InChI Key | XZVXEPPPQBLGMQ-HISQCTEXSA-N | [11] |

Core Biosynthesis of Iridoid Glycosides

Understanding the biosynthetic origin of iridoids is fundamental to their classification. The pathway begins with the C10 monoterpene precursor, geranyl pyrophosphate (GPP), which is produced via the methylerythritol phosphate (MEP) pathway.[2][3] A series of enzymatic reactions converts GPP into the characteristic bicyclic iridoid structure.

The key steps are:

-

Geraniol Formation : Geraniol synthase (GES) hydrolyzes GPP to form geraniol.[3]

-

Oxidation : Geraniol is hydroxylated by geraniol 8-hydroxylase (G8H) and subsequently oxidized by 8-hydroxygeraniol oxidoreductase (8HGO) to yield 8-oxogeranial.[2][5]

-

Reductive Cyclization : The defining step is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY), to form the core iridoid scaffold, nepetalactol.[2][5]

-

Further Modifications : The iridoid scaffold then undergoes various glycosylations, oxidations, and other modifications by enzymes like UDP-glycosyltransferases (UGTs) to produce the vast diversity of iridoid glycosides, including this compound.[3]

Caption: The core biosynthetic pathway leading to iridoid glycosides.

Biological Activity of this compound

This compound has demonstrated significant biological activities, particularly anti-inflammatory effects, which are common for compounds in the iridoid class.

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the potential of this compound in mitigating inflammatory responses. It has been shown to be effective in animal models of lipopolysaccharide (LPS)-induced septic shock.[6] The compound works by inhibiting the production of key pro-inflammatory cytokines and mediators.

| Target/Marker | Effect of this compound Treatment | Signaling Pathway Implicated | Reference |

| TNF-α, IL-6, IL-1β | Reduces expression and production. | NF-κB/MAPK | [6] |

| iNOS, NO | Inhibits production. | NF-κB/MAPK | [6] |

| p-ERK, p-JNK | Inhibits phosphorylation, thus downregulating the MAPK pathway. | MAPK | [6] |

| NLRP3, p65 | Downregulates expression, indicating inhibition of the inflammasome and NF-κB pathways. | NF-κB | [6] |

Experimental Protocols

This section provides generalized methodologies relevant to the study of this compound, based on standard practices for natural product chemistry and pharmacology.

Protocol: Extraction and Isolation of Iridoid Glycosides

This protocol describes a general procedure for isolating iridoid glycosides like this compound from plant material.

-

Extraction :

-

Air-dry and pulverize the plant material (e.g., leaves, stems).

-

Perform exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning :

-

Suspend the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification :

-

Subject the enriched fraction to column chromatography on silica gel or a macroporous resin (e.g., Diaion HP-20).

-

Elute with a gradient solvent system (e.g., dichloromethane-methanol or water-methanol).

-

Monitor fractions using Thin Layer Chromatography (TLC).

-

-

Final Purification :

-

Purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure iridoid glycoside.

-

-

Structure Verification :

-

Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMBC).

-

Protocol: In Vitro Analysis of Anti-inflammatory Activity (LPS-induced Macrophage Model)

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on macrophages.

-

Cell Culture :

-

Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Cytotoxicity Assay :

-

Perform an MTT or similar viability assay to determine the non-toxic concentration range of this compound on the cells.

-

-

Inflammatory Challenge :

-

Seed the macrophages in 24-well plates.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.

-

-

Quantification of Inflammatory Mediators :

-

Nitric Oxide (NO) : Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6, IL-1β) : Quantify the levels of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis for Signaling Pathways :

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-ERK, p-JNK, NLRP3) and corresponding total proteins.

-

Use secondary antibodies conjugated to HRP and detect signals via chemiluminescence to analyze the effect of this compound on these pathways.[6]

-

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

Based on a comprehensive analysis of its chemical structure, biosynthetic origins, and biological function, this compound is unequivocally classified as an iridoid glycoside. Its core molecular framework is consistent with the defining cyclopentanopyran structure of iridoids, and its attachment to a glucose unit completes its classification as a glycoside. The compound's potent anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, are characteristic of the pharmacological profile of many iridoids. This technical guide provides a foundational resource for scientists and researchers engaged in the exploration and development of this compound and other related iridoid glycosides as potential therapeutic agents.

References

- 1. Iridoid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Glycoside - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The amelioration effect of this compound on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesinoside, a new iridoid glucoside from sesame (Sesamum indicum) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iridoid glycoside biosynthesis in Penstemon secundiflorus. Another H-5, H-9 trans-iridoid glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C17H24O12 | CID 3082856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 117479-87-5: this compound | CymitQuimica [cymitquimica.com]

- 11. biorlab.com [biorlab.com]

Occurrence of Sesamoside in Phlomis younghusbandii: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlomis younghusbandii, a plant from the Lamiaceae family, is a component of traditional medicine, with extracts from its roots known for their anti-inflammatory, analgesic, antitussive, and expectorant properties. Phytochemical investigations have revealed that the therapeutic effects of this plant are attributable to a diverse range of secondary metabolites, including iridoids, flavonoids, and diterpenes. Among the identified iridoid glycosides, sesamoside has emerged as a compound of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the occurrence, analysis, and biological activities of this compound in Phlomis younghusbandii.

Quantitative Analysis of this compound

The quantification of this compound in Phlomis younghusbandii is crucial for the quality control and standardization of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for this purpose. While specific concentration values of this compound in plant materials are not extensively reported in the available literature, the analytical parameters for its quantification have been established.

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Value |

| Chromatographic Column | Symmetry C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and Water (B) |

| Gradient Elution | 0-5 min: 7% A; 5-10 min: increase to 12% A; 10-40 min: hold at 12% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 20°C |

| Detection Wavelength | 235 nm |

Table 2: Linearity of this compound Detection by HPLC

| Compound | Linear Range (g/L) | Correlation Coefficient (r) |

| This compound | 0.050 - 0.650 | 0.9993 |

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from Phlomis younghusbandii typically involves solvent extraction followed by chromatographic separation.

-

Extraction: The plant material (roots or aerial parts) is dried and powdered. The powdered material is then extracted with ethanol.

-

Chromatographic Separation: The resulting ethanolic extract is subjected to silica gel column chromatography to separate the different chemical constituents. Fractions containing this compound are identified and collected for further purification.

Caption: General workflow for the extraction and isolation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following protocol details the HPLC method for the quantitative analysis of this compound.

-

Standard Preparation: A stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a series of calibration standards.

-

Sample Preparation: The ethanolic extract of Phlomis younghusbandii is dissolved in the mobile phase and filtered through a 0.45 µm membrane filter before injection into the HPLC system.

-

Chromatographic Analysis: The prepared sample is analyzed using the HPLC parameters outlined in Table 1.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions.

Caption: Workflow for the quantification of this compound using HPLC.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, particularly its anti-inflammatory properties.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In the context of septic shock induced by lipopolysaccharide (LPS), this compound has been found to intervene in the inflammatory cascade.[1]